molecular formula C10H12Cl2FNO B13472506 2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride

2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride

Cat. No.: B13472506
M. Wt: 252.11 g/mol
InChI Key: JEGZRPKDFCBDCB-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride is a chemical compound with the molecular formula C10H12ClFNO·HCl It is a derivative of morpholine, a heterocyclic amine, and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride typically involves the reaction of 2-chloro-6-fluoroaniline with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The morpholine moiety can also play a role in modulating the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylboronic acid
  • 2-Chloro-6-fluorophenylacetic acid
  • 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline

Uniqueness

2-(2-Chloro-6-fluorophenyl)morpholinehydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The morpholine ring adds another layer of complexity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12Cl2FNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)morpholine;hydrochloride

InChI

InChI=1S/C10H11ClFNO.ClH/c11-7-2-1-3-8(12)10(7)9-6-13-4-5-14-9;/h1-3,9,13H,4-6H2;1H

InChI Key

JEGZRPKDFCBDCB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=C(C=CC=C2Cl)F.Cl

Origin of Product

United States

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